cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
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Description
“Cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 300.28 . The compound is not chirally pure and contains a mixture of enantiomers . It appears as a yellow oil .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,3S)-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)12-3-1-2-10(8-12)13(19)7-9-4-5-11(6-9)14(20)21/h1-3,8-9,11H,4-7H2,(H,20,21)/t9-,11+/m0/s1 .Physical And Chemical Properties Analysis
The compound is a yellow oil . The CAS number is 733740-46-0 . The molecular weight is 300.28 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Homochiral Amides: The compound has been utilized in the synthesis of homochiral amides through a reaction with racemic cis-2-amino-1-cyclopentane or -cyclohexane-1-carboxylic acid (Szakonyi et al., 1998).
- Chromatographic Separation: A method has been developed for the separation of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using pre-column derivatization (Péter & Fülöp, 1995).
Catalysis and Chemical Reactions
- Palladium-Tetraphosphine Catalysis: The compound plays a role in palladium-tetraphosphine catalysis for the cross-coupling of aryl bromides with arylboronic acids (Feuerstein et al., 2001).
- Efficient Coupling in Chemical Synthesis: It is used in the Suzuki cross-coupling of heteroaryl bromides with arylboronic acids (Feuerstein, Doucet & Santelli, 2001).
Enzymatic Reactions
- Enzymatic Resolution: The compound has been used in Candida antarctica lipase B-catalyzed reactions, highlighting the competition between acylation and hydrolysis in the presence of hydrolysable functions (Forró, Galla & Fülöp, 2013).
Miscellaneous Applications
- Formation of ω-Substituted Esters: Research has demonstrated its involvement in the photochemical formation of ω-substituted esters (Tokuda, Watanabe & Itoh, 1978).
- Studies on Stereochemistry: The compound has been used in studies exploring the stereochemistry of catalysts in hydrogenation, providing insights into the effects of different catalysts on product formation (Mitsui, Senda & Saito, 1966).
properties
IUPAC Name |
(1R,3S)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-3-1-2-10(8-12)13(19)7-9-4-5-11(6-9)14(20)21/h1-3,8-9,11H,4-7H2,(H,20,21)/t9-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAQVGQGSOPVMH-GXSJLCMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid |
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